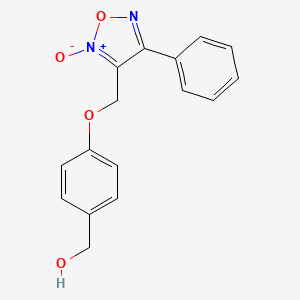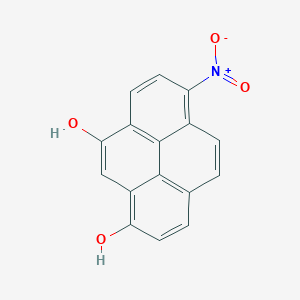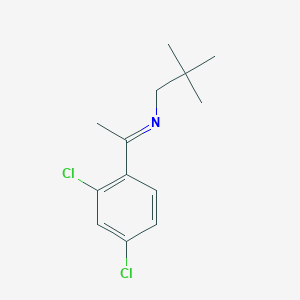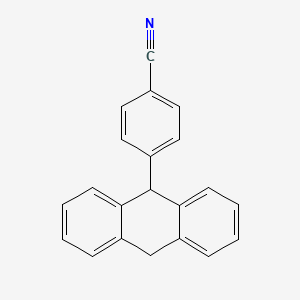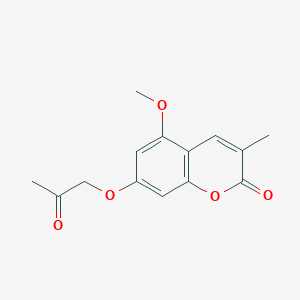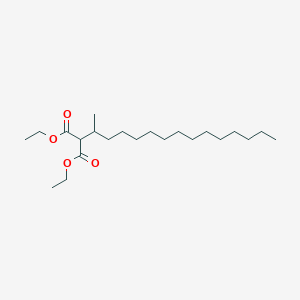
Diethyl (pentadecan-2-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (pentadecan-2-yl)propanedioate is a chemical compound with the molecular formula C22H42O4 It is an ester derivative of propanedioic acid and is characterized by the presence of a long alkyl chain (pentadecan-2-yl) attached to the central propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pentadecan-2-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction proceeds via the formation of an enolate ion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The general reaction conditions include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol or other suitable organic solvents
The reaction can be represented as follows:
Diethyl propanedioate+Alkyl halide→Diethyl (pentadecan-2-yl)propanedioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Diethyl (pentadecan-2-yl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of enolate ions and subsequent alkylation with alkyl halides.
Hydrolysis: Conversion to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Decarboxylation: Loss of carbon dioxide upon heating, leading to the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products
Alkylation: this compound
Hydrolysis: Pentadecan-2-ylpropanedioic acid and ethanol
Decarboxylation: Substituted monocarboxylic acids
科学的研究の応用
Diethyl (pentadecan-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including as a component of insect pheromones.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl (pentadecan-2-yl)propanedioate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Diethyl propanedioate (Diethyl malonate)
- Diethyl (hexadecan-2-yl)propanedioate
- Diethyl (octadecan-2-yl)propanedioate
Uniqueness
Diethyl (pentadecan-2-yl)propanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
192881-82-6 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC名 |
diethyl 2-pentadecan-2-ylpropanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-8-9-10-11-12-13-14-15-16-17-18-19(4)20(21(23)25-6-2)22(24)26-7-3/h19-20H,5-18H2,1-4H3 |
InChIキー |
UVKPINZNHZFZAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
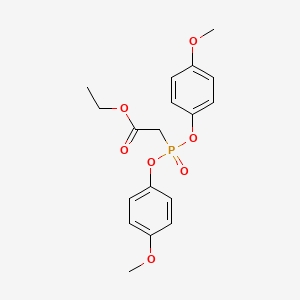
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
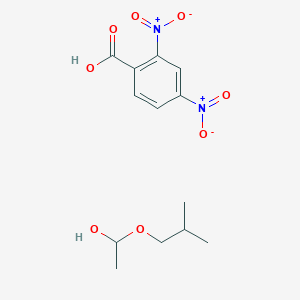
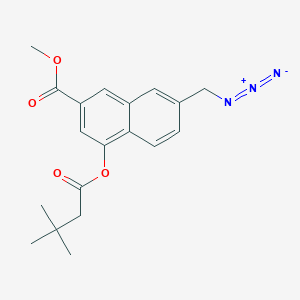
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
